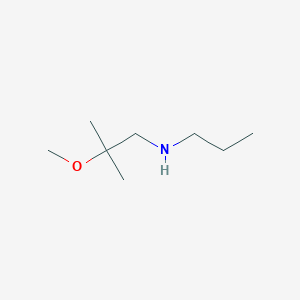
3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol is an organic compound that features a unique structure combining an oxolane ring with an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-aminoethanol with 5,5-dimethyloxolane-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and substituted aminoethyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)-5,5-dimethyloxolane: Similar structure but lacks the hydroxyl group.
3-(2-Aminoethyl)-tetrahydrofuran: Similar structure but with a different ring system.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but with additional functional groups.
Uniqueness
3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol is unique due to the presence of both an oxolane ring and an aminoethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-8(10,3-4-9)6-11-7/h10H,3-6,9H2,1-2H3 |
Clé InChI |
XTIUJMZIXFZYPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CO1)(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
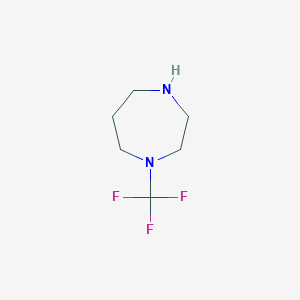
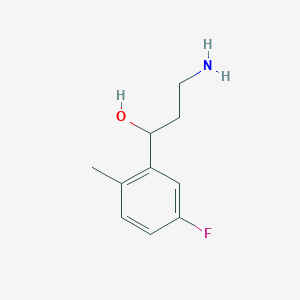
![({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)

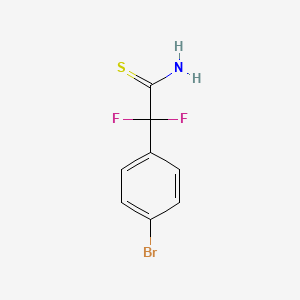
![1-(1-Methyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13202002.png)

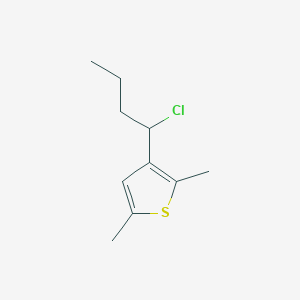
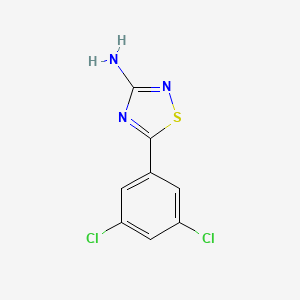
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
